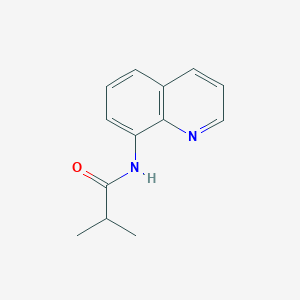

N-(8-Quinolinyl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(8-Quinolinyl)isobutyramide, also known as QNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. QNB is a derivative of the quinoline family of compounds and is known for its unique chemical properties that make it suitable for use in various research applications. In

科学的研究の応用

N-(8-Quinolinyl)isobutyramide has been extensively studied for its potential applications in scientific research. One of the primary applications of N-(8-Quinolinyl)isobutyramide is in the field of neuroscience, where it is used as a tool to study the muscarinic acetylcholine receptors (mAChRs) in the brain. N-(8-Quinolinyl)isobutyramide is a potent antagonist of mAChRs, which are involved in various physiological processes such as learning, memory, and attention. By blocking the mAChRs, N-(8-Quinolinyl)isobutyramide can help researchers understand the role of these receptors in the brain and their potential as therapeutic targets for various neurological disorders.

N-(8-Quinolinyl)isobutyramide has also been used in the field of pharmacology to study the pharmacokinetics and pharmacodynamics of various drugs. N-(8-Quinolinyl)isobutyramide can be used as a reference compound to compare the potency and efficacy of other drugs that target the mAChRs. Additionally, N-(8-Quinolinyl)isobutyramide can be used as a tool to study the binding kinetics of drugs to the mAChRs, which can help researchers understand the mechanisms of drug action and optimize drug development.

作用機序

N-(8-Quinolinyl)isobutyramide exerts its effects by blocking the mAChRs in the brain and other tissues. The mAChRs are G protein-coupled receptors that are activated by the neurotransmitter acetylcholine. When activated, the mAChRs initiate a series of intracellular signaling pathways that regulate various physiological processes. By blocking the mAChRs, N-(8-Quinolinyl)isobutyramide can disrupt these signaling pathways and alter the physiological processes that they regulate.

Biochemical and Physiological Effects

The biochemical and physiological effects of N-(8-Quinolinyl)isobutyramide are primarily related to its action on the mAChRs. By blocking the mAChRs, N-(8-Quinolinyl)isobutyramide can cause a variety of effects such as decreased heart rate, decreased salivation, and decreased gastrointestinal motility. Additionally, N-(8-Quinolinyl)isobutyramide can cause central effects such as sedation, cognitive impairment, and hallucinations.

実験室実験の利点と制限

N-(8-Quinolinyl)isobutyramide has several advantages for use in lab experiments. It is a potent and selective antagonist of the mAChRs, which makes it a useful tool for studying the role of these receptors in various physiological processes. Additionally, N-(8-Quinolinyl)isobutyramide has a long half-life, which allows for prolonged effects and easier experimental manipulation.

However, there are also some limitations to the use of N-(8-Quinolinyl)isobutyramide in lab experiments. One of the primary limitations is its potential for toxicity, particularly at high doses. Additionally, N-(8-Quinolinyl)isobutyramide can cause unwanted side effects such as sedation and cognitive impairment, which can confound experimental results.

将来の方向性

There are several potential future directions for the use of N-(8-Quinolinyl)isobutyramide in scientific research. One potential direction is the development of new drugs that target the mAChRs for the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, N-(8-Quinolinyl)isobutyramide could be used as a tool to study the role of mAChRs in other physiological processes such as inflammation and immune function. Finally, N-(8-Quinolinyl)isobutyramide could be used in combination with other compounds to study the synergistic effects of multiple drugs on the mAChRs.

Conclusion

In conclusion, N-(8-Quinolinyl)isobutyramide, or N-(8-Quinolinyl)isobutyramide, is a chemical compound that has been extensively studied for its potential applications in scientific research. N-(8-Quinolinyl)isobutyramide is a potent antagonist of the mAChRs, which makes it a useful tool for studying the role of these receptors in various physiological processes. While N-(8-Quinolinyl)isobutyramide has several advantages for use in lab experiments, it also has some limitations and potential for toxicity. However, there are several potential future directions for the use of N-(8-Quinolinyl)isobutyramide in scientific research, including the development of new drugs and the study of other physiological processes.

合成法

The synthesis of N-(8-Quinolinyl)isobutyramide involves the reaction of 8-aminoquinoline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(8-Quinolinyl)isobutyramide, which is then purified using various techniques such as recrystallization and chromatography.

特性

製品名 |

N-(8-Quinolinyl)isobutyramide |

|---|---|

分子式 |

C13H14N2O |

分子量 |

214.26 g/mol |

IUPAC名 |

2-methyl-N-quinolin-8-ylpropanamide |

InChI |

InChI=1S/C13H14N2O/c1-9(2)13(16)15-11-7-3-5-10-6-4-8-14-12(10)11/h3-9H,1-2H3,(H,15,16) |

InChIキー |

HRMKVLWLIRLLKK-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC1=CC=CC2=C1N=CC=C2 |

正規SMILES |

CC(C)C(=O)NC1=CC=CC2=C1N=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B249751.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B249760.png)

![4-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulfonamide](/img/structure/B249775.png)